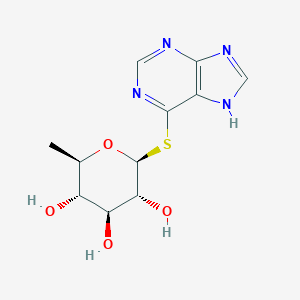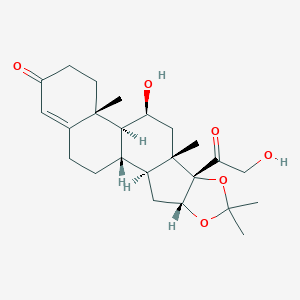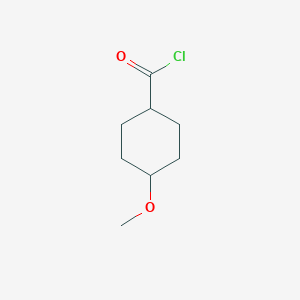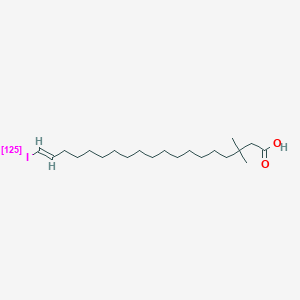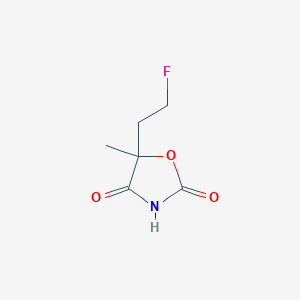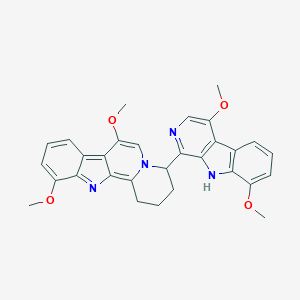
Kumujantine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kumujantine is a natural alkaloid compound found in the bark and roots of the plant species, Strychnos icaja. This compound has been studied for its potential therapeutic applications due to its unique chemical structure and biological properties. In
Mecanismo De Acción
Kumujantine exerts its biological effects through various mechanisms, including the inhibition of protein synthesis, the modulation of cell signaling pathways, and the regulation of gene expression. The compound has been shown to interact with specific cellular targets, such as ribosomes and transcription factors, leading to the inhibition of tumor cell growth and the modulation of immune responses.
Biochemical and Physiological Effects:
Kumujantine has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. The compound has been shown to modulate the activity of various enzymes and proteins involved in cellular signaling and metabolism, leading to changes in cellular function and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Kumujantine has several advantages for lab experiments, including its relatively high potency and specificity for cellular targets. However, the compound also has several limitations, including its low solubility and stability in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on Kumujantine should focus on elucidating its molecular mechanisms of action, identifying potential drug targets, and developing new synthetic methods for the compound. Additionally, preclinical studies should be conducted to evaluate the safety and efficacy of Kumujantine in various animal models of disease, paving the way for clinical trials in humans. Finally, the potential applications of Kumujantine in various fields of medicine, such as oncology and neurology, should be explored further to maximize its therapeutic potential.
Métodos De Síntesis
Kumujantine can be synthesized from the bark and roots of Strychnos icaja through a series of chemical extraction and purification processes. The yield of Kumujantine from the plant material is relatively low, which makes the synthesis process challenging and expensive. However, recent advances in synthetic chemistry have made the synthesis of Kumujantine more efficient and cost-effective.
Aplicaciones Científicas De Investigación
Kumujantine has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurological disorders, and cardiovascular diseases. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit tumor growth, improve cognitive function, and reduce inflammation.
Propiedades
Número CAS |
116064-73-4 |
|---|---|
Nombre del producto |
Kumujantine |
Fórmula molecular |
C30H28N4O4 |
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
4-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-7,11-dimethoxy-1,2,3,4-tetrahydroindolo[2,3-a]quinolizine |
InChI |
InChI=1S/C30H28N4O4/c1-35-20-12-6-9-17-25-23(38-4)15-34-18(28(25)32-26(17)20)10-7-11-19(34)29-30-24(22(37-3)14-31-29)16-8-5-13-21(36-2)27(16)33-30/h5-6,8-9,12-15,19,33H,7,10-11H2,1-4H3 |
Clave InChI |
MISIMKUOEHFILY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1NC3=C2C(=CN=C3C4CCCC5=C6C(=C7C=CC=C(C7=N6)OC)C(=CN45)OC)OC |
SMILES canónico |
COC1=CC=CC2=C1NC3=C2C(=CN=C3C4CCCC5=C6C(=C7C=CC=C(C7=N6)OC)C(=CN45)OC)OC |
Sinónimos |
kumujantine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



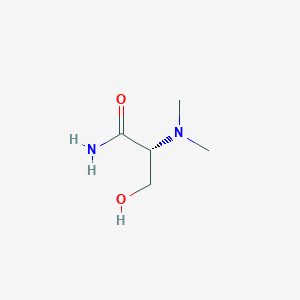
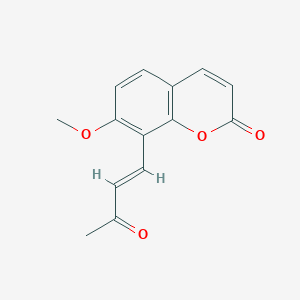

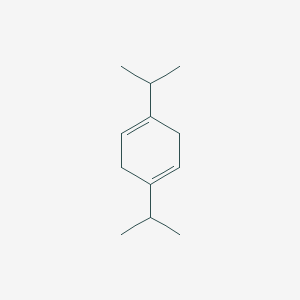
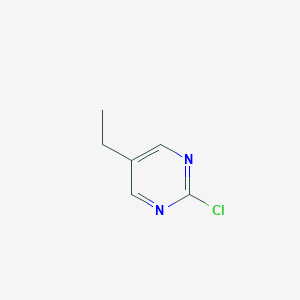
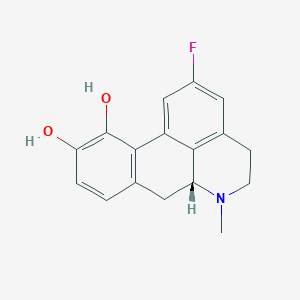
![1-[2-(4-Methyl phenyl)ethyl]pyridinium](/img/structure/B53086.png)
